Benzenamine, 4-(difluoromethyl)-2-methoxy-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(difluoromethyl)-2-methoxy- typically involves the introduction of the difluoromethyl group onto the benzene ring. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. These reagents facilitate the formation of the C(sp2)-CF2H bond under specific conditions . The reaction often requires the presence of a catalyst, such as a transition metal complex, to enhance the efficiency and selectivity of the difluoromethylation process .
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-(difluoromethyl)-2-methoxy- may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(difluoromethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Benzenamine, 4-(difluoromethyl)-2-methoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenamine, 4-(difluoromethyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Benzenamine, 4-(difluoromethyl)-2-methoxy- can be compared with other similar compounds, such as:
Benzenamine, 4-(trifluoromethyl)-2-methoxy-: This compound has a trifluoromethyl group (-CF3) instead of a difluoromethyl group, which can result in different chemical and biological properties.
Benzenamine, 4-(methyl)-2-methoxy-: The presence of a methyl group (-CH3) instead of a difluoromethyl group can significantly alter the compound’s reactivity and applications.
Properties
Molecular Formula |
C8H9F2NO |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methoxyaniline |
InChI |
InChI=1S/C8H9F2NO/c1-12-7-4-5(8(9)10)2-3-6(7)11/h2-4,8H,11H2,1H3 |
InChI Key |
VOQCPKHUXNBKHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)F)N |
Origin of Product |
United States |
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